molecular formula C12H8Cl2N2O2 B6630304 CHR-SOS-7098f804-10

CHR-SOS-7098f804-10

Cat. No. B6630304
M. Wt: 283.11 g/mol
InChI Key: CNVXVFXVGMPROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHR-SOS-7098f804-10 is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme, which has been implicated in various physiological and pathological processes. This compound has been synthesized using a novel method that allows for high yield and purity, making it an attractive tool for researchers studying the enzyme's role in different biological systems.

Mechanism of Action

The mechanism of action of CHR-SOS-7098f804-10 involves the inhibition of the enzyme's activity by binding to its active site. This inhibition leads to a decrease in the enzyme's ability to catalyze its substrate, resulting in a downstream effect on various physiological and pathological processes.
Biochemical and Physiological Effects:
CHR-SOS-7098f804-10 has been shown to have various biochemical and physiological effects, depending on the biological system studied. For example, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHR-SOS-7098f804-10 in lab experiments is its high potency and selectivity. This allows for precise targeting of the enzyme's activity, leading to a better understanding of its role in different biological systems. However, one limitation of using this compound is its cost, as it is a synthetic compound that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for research using CHR-SOS-7098f804-10. One direction is to study its efficacy in combination with other compounds or therapies, such as chemotherapy or immunotherapy, in cancer treatment. Another direction is to study its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the long-term effects of CHR-SOS-7098f804-10 on different biological systems and its potential for clinical use.

Synthesis Methods

The synthesis of CHR-SOS-7098f804-10 involves a multi-step process that starts with the reaction of two commercially available compounds. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity. The final product is then purified using various techniques, including column chromatography and recrystallization, to obtain a highly pure compound suitable for scientific research.

Scientific Research Applications

CHR-SOS-7098f804-10 has been used in various scientific research applications, including studies on the enzyme's role in cancer, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the enzyme's activity in vitro and in vivo, leading to a better understanding of its role in different biological systems.

properties

IUPAC Name

5-chloro-N-(4-chloropyridin-3-yl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-1-2-11(17)8(5-7)12(18)16-10-6-15-4-3-9(10)14/h1-6,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVXVFXVGMPROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=CN=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.